molecular formula C17H21ClN2O3 B11001242 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B11001242
M. Wt: 336.8 g/mol
InChI Key: XLJCVXBZLZTUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves several steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the chloro and propanoyl groups. The final step involves the coupling of the indole derivative with hexanoic acid under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and the propanoyl chain may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

6-[3-(4-chloroindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C17H21ClN2O3/c18-14-5-4-6-15-13(14)8-11-20(15)12-9-16(21)19-10-3-1-2-7-17(22)23/h4-6,8,11H,1-3,7,9-10,12H2,(H,19,21)(H,22,23)

InChI Key

XLJCVXBZLZTUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.